3-Hydroxymethylquinuclidine

Asymmetric Synthesis Chiral Building Block Enzymatic Resolution

3-Hydroxymethylquinuclidine (CAS 5176-22-7) is a bicyclic quinuclidine derivative featuring a hydroxymethyl substituent at the 3-position, with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. This compound serves as a critical chiral intermediate in pharmaceutical synthesis and as a scaffold for developing nicotinic acetylcholine receptor (nAChR) ligands.

Molecular Formula C8H16ClNO
Molecular Weight 177.67
CAS No. 5176-22-7
Cat. No. B2577017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxymethylquinuclidine
CAS5176-22-7
Molecular FormulaC8H16ClNO
Molecular Weight177.67
Structural Identifiers
SMILESC1CN2CCC1C(C2)CO
InChIInChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2
InChIKeyNMEVUMYCORKZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxymethylquinuclidine (CAS 5176-22-7): Procurement-Grade Chiral Quinuclidine Building Block


3-Hydroxymethylquinuclidine (CAS 5176-22-7) is a bicyclic quinuclidine derivative featuring a hydroxymethyl substituent at the 3-position, with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound serves as a critical chiral intermediate in pharmaceutical synthesis and as a scaffold for developing nicotinic acetylcholine receptor (nAChR) ligands [1]. Its bicyclic amine structure confers conformational rigidity and the potential for stereoselective interactions with biological targets, distinguishing it from more flexible amine building blocks.

Why 3-Hydroxymethylquinuclidine Cannot Be Readily Substituted by Other Quinuclidine Derivatives


Generic substitution among quinuclidine derivatives is precluded by the critical influence of the 3-position substituent on both stereochemical outcomes and receptor pharmacology. The specific -CH₂OH moiety in 3-hydroxymethylquinuclidine enables unique synthetic transformations, such as conversion to chloro or mesylate leaving groups for nucleophilic displacement, which are not accessible with the analogous 3-quinuclidinol (-OH) or 3-methoxymethylquinuclidine (-CH₂OCH₃) derivatives [1]. Furthermore, the C3 stereocenter profoundly affects biological activity; enzymatic resolution methods have demonstrated that achieving high enantiomeric excess (ee) is feasible for the 3-hydroxymethyl derivative, providing access to both pure enantiomers for structure-activity relationship (SAR) studies and chiral drug synthesis [2]. Substitution with a racemate or an analog lacking this specific functionality would alter reaction pathways and potentially eliminate desired stereospecific biological interactions, as detailed in the quantitative evidence below.

Quantitative Differentiation of 3-Hydroxymethylquinuclidine: Evidence for Informed Procurement


Enantiomeric Purity for Chiral Synthesis: 98% ee Achievable via Enzymatic Resolution

3-Hydroxymethylquinuclidine can be obtained in both enantiomeric forms with an enantiomeric excess (ee) of up to 98% through a lipase-catalyzed enzymatic resolution process [1]. In contrast, the starting material for this process, a prochiral diacetate, yields a monoacetate with 90% ee using lipase from Pseudomonas fluorescens under similar conditions [1]. The optimized conversion of this intermediate to the target compound retains and even enhances enantiopurity, reaching 98% ee.

Asymmetric Synthesis Chiral Building Block Enzymatic Resolution

Nicotinic Acetylcholine Receptor (nAChR) α4β2 Subtype Binding Affinity: Ki = 42-48 nM for Optimized Derivatives

Derivatives synthesized from the 3-hydroxymethylquinuclidine scaffold demonstrate high-affinity binding to the α4β2 nAChR subtype. Specifically, compounds 9a and 9b, which are ether derivatives of 3-hydroxymethylquinuclidine, exhibit Ki values of 48 nM and 42 nM, respectively, for the inhibition of [³H]-(S)-nicotine binding [1]. While no direct comparator for the unmodified parent compound is provided, these data are benchmarked against the study's lead compound, EQA, which served as the design template but lacked the structural modifications of the new series [1].

Nicotinic Ligand nAChR Binding Affinity

Functional Selectivity: Partial Agonism at Muscle-Type nAChRs Without Ganglion-Type Activation

Functional assays on derivatives of 3-hydroxymethylquinuclidine reveal a distinct pharmacological profile characterized by partial agonism at human muscle-type nAChRs (α1β1γδ), with an Emax of 80% relative to 100 µM nicotine, and no significant activation of rat ganglion-type receptors (α3β4*) [1]. This contrasts with the full agonist nicotine, which activates both receptor subtypes.

Functional Selectivity Partial Agonist nAChR Subtype

Procurement-Driven Application Scenarios for 3-Hydroxymethylquinuclidine


Synthesis of Enantiopure Mequitazine and Related Antihistamines

3-Hydroxymethylquinuclidine is a key intermediate in the synthesis of the antihistamine mequitazine. Its procurement as a chirally pure building block (up to 98% ee) enables the direct synthesis of enantiopure active pharmaceutical ingredients (APIs), bypassing costly and inefficient chiral resolution steps later in the synthetic route [1][2]. The compound's hydroxymethyl group is strategically positioned for conversion into a leaving group (e.g., chloride) to facilitate coupling with the phenothiazine core, a critical step in mequitazine synthesis [1].

Medicinal Chemistry for CNS Nicotinic Receptor Ligand Development

The quinuclidine scaffold of 3-hydroxymethylquinuclidine provides a rigid, chiral framework for developing novel ligands targeting nicotinic acetylcholine receptors (nAChRs) in the central nervous system (CNS) [3]. As demonstrated by its derivatives, this core can be elaborated to yield compounds with high affinity for the α4β2 subtype (Ki = 42-48 nM) and a favorable partial agonist profile at muscle-type receptors (Emax = 80%) without activating ganglionic subtypes [3]. This makes it a valuable starting material for CNS drug discovery programs focused on cognition, pain, or neuroprotection.

Asymmetric Synthesis and Chiral Building Block Library Construction

The established enzymatic resolution method that yields 3-hydroxymethylquinuclidine with up to 98% ee provides a reliable route to both enantiomers [2]. This compound is thus ideal for constructing libraries of chiral quinuclidine derivatives for structure-activity relationship (SAR) studies. Its bifunctional nature (tertiary amine and primary alcohol) allows for diverse chemical modifications, enabling the systematic exploration of stereochemical and steric effects on biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxymethylquinuclidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.